molecular formula C8H18O B097940 5-Methyl-3-heptanol CAS No. 18720-65-5

5-Methyl-3-heptanol

Cat. No.: B097940
CAS No.: 18720-65-5
M. Wt: 130.23 g/mol
InChI Key: SECKOSOTZOBWEI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

    Tibolone: undergoes various reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions are specific to each reaction type.
  • Major products formed depend on the specific reaction pathway.
  • Scientific Research Applications

      Chemistry: Used in studies related to steroid chemistry and hormone receptors.

      Biology: Investigated for its effects on tissues and cellular pathways.

      Medicine: Addresses menopausal symptoms, osteoporosis, and endometriosis.

      Industry: Potential applications in pharmaceuticals and hormone replacement therapies.

  • Comparison with Similar Compounds

      Tibolone: stands out due to its combined estrogenic, progestogenic, and androgenic properties.

    • Similar compounds include other menopausal hormone therapy medications.

    Properties

    IUPAC Name

    5-methylheptan-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SECKOSOTZOBWEI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)CC(CC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H18O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90871286
    Record name 5-Methyl-3-heptanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90871286
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    130.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    18720-65-5
    Record name 5-Methyl-3-heptanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=18720-65-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-Methylheptan-3-ol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720655
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-Methyl-3-heptanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90871286
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-methylheptan-3-ol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.649
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the role of 5-methyl-3-heptanol in hydrogen bonding networks?

    A1: this compound readily participates in hydrogen bonding, forming both ring-like and chain-like structures. Studies using dielectric spectroscopy show that these structures coexist and dynamically interconvert. [, , , ] This structural equilibrium influences the compound's dielectric properties and its behavior under pressure and electric fields. [, , , ]

    Q2: How does an electric field impact the hydrogen bonding structure of this compound?

    A2: Applying a high electric field to this compound induces a shift in the equilibrium from ring-like to more polar chain-like hydrogen-bonded structures. [, ] This transition occurs on a timescale comparable to the dielectric Debye relaxation, suggesting a connection between dipole moment fluctuations and structural rearrangements within the hydrogen-bonded network. [, ]

    Q3: Does the Debye relaxation behavior of this compound always follow an exponential decay?

    A3: No, research has shown that the Debye-like relaxation in this compound does not always exhibit a purely exponential decay. [] Instead, a Cole-Davidson type dispersion, indicative of a distribution of relaxation times, is observed, particularly at temperatures where the Debye relaxation is less prominent compared to the alpha relaxation. []

    Q4: How does pressure affect the intermolecular interactions in this compound?

    A4: Increasing pressure primarily impacts this compound by altering its liquid structure. [] This structural perturbation favors the formation of linear chains over ring dimers, largely due to entropic factors as the enthalpy of association remains relatively insensitive to pressure changes. []

    Q5: Can this compound be chemically transformed into other valuable compounds?

    A5: Yes, this compound serves as a key intermediate in the production of C8 alkenes and alkanes. [] When reacted over bifunctional catalysts, such as copper or platinum on alumina, it undergoes a sequence of hydrogenation and dehydration reactions. [] The choice of catalyst and reaction conditions significantly influences the selectivity towards specific C8 products. []

    Q6: Beyond its role in hydrogen bonding studies, has this compound been identified in any natural sources?

    A6: Yes, analysis of volatile compounds extracted from the leaves of Aloe ferox revealed the presence of this compound, albeit in a relatively minor concentration (3.92%). [] This finding suggests its potential role as a trace component in the plant's aroma profile.

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